molecular formula C14H25N3O6S B1619245 (alpha-Aminoadipyl)cysteinylvaline CAS No. 21566-74-5

(alpha-Aminoadipyl)cysteinylvaline

Cat. No. B1619245
CAS RN: 21566-74-5
M. Wt: 363.43 g/mol
InChI Key: BYEIJZFKOAXBBV-QXEWZRGKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(alpha-Aminoadipyl)cysteinylvaline, also known as (alpha-Aminoadipyl)cysteinylvaline, is a useful research compound. Its molecular formula is C14H25N3O6S and its molecular weight is 363.43 g/mol. The purity is usually 95%.
BenchChem offers high-quality (alpha-Aminoadipyl)cysteinylvaline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (alpha-Aminoadipyl)cysteinylvaline including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

21566-74-5

Product Name

(alpha-Aminoadipyl)cysteinylvaline

Molecular Formula

C14H25N3O6S

Molecular Weight

363.43 g/mol

IUPAC Name

(2S)-2-amino-6-[[(2R)-1-[[(1S)-1-carboxy-2-methylpropyl]amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-6-oxohexanoic acid

InChI

InChI=1S/C14H25N3O6S/c1-7(2)11(14(22)23)17-12(19)9(6-24)16-10(18)5-3-4-8(15)13(20)21/h7-9,11,24H,3-6,15H2,1-2H3,(H,16,18)(H,17,19)(H,20,21)(H,22,23)/t8-,9-,11-/m0/s1

InChI Key

BYEIJZFKOAXBBV-QXEWZRGKSA-N

Isomeric SMILES

CC(C)[C@@H](C(=O)O)NC(=O)[C@H](CS)NC(=O)CCC[C@@H](C(=O)O)N

SMILES

CC(C)C(C(=O)O)NC(=O)C(CS)NC(=O)CCCC(C(=O)O)N

Canonical SMILES

CC(C)C(C(=O)O)NC(=O)C(CS)NC(=O)CCCC(C(=O)O)N

synonyms

(alpha-aminoadipyl)-Cys-Val
(alpha-aminoadipyl)cysteinylvaline
(L-alpha-aminoadipyl)-L-cysteinyl-D-valine
5-(2-aminoAd)-Cys-Val
5-(2-aminoadipyl)-cysteinyl-valine
5-(2-aminoadipyl)cysteinylvaline
5-(2-aminoadipyl)cysteinylvaline, (D-Val)-(S)-isomer
AADCV
delta-(alpha-aminoadipyl)cysteinyl-valine
delta-L-alpha-aminoadipoyl-L-cysteinyl-D-valine

Origin of Product

United States

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